1-Methoxyhexane-3-thiol, (S)-
Description
Contextual Significance of Chiral Thioethers in Organic Chemistry
Thioethers, organic compounds containing a sulfur atom bonded to two alkyl or aryl groups, play a crucial role in various chemical and biological processes. libretexts.org When a stereocenter is present in the molecule, as is the case with 1-methoxyhexane-3-thiol (B1622193), the resulting chiral thioethers exhibit stereoisomerism, leading to enantiomers and diastereomers with distinct properties. ontosight.ai Chiral thioethers are significant in asymmetric synthesis, where they can act as ligands for transition metal catalysts, influencing the stereochemical outcome of a reaction. researchgate.net The sulfur atom in a thioether can also be oxidized to form chiral sulfoxides, which are valuable intermediates in the synthesis of complex organic molecules. nih.gov The study of chiral thioethers contributes to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies.
Academic Importance of Enantiomeric Purity in Functional Molecules
Enantiomeric purity, or enantiomeric excess (e.e.), is a critical concept in the study of chiral molecules. It refers to the measure of how much one enantiomer is present in a mixture compared to the other. bruker.com In many biological and chemical systems, the different enantiomers of a chiral molecule exhibit vastly different activities. For instance, in pharmacology, one enantiomer of a drug may be therapeutic while the other is inactive or even harmful. Therefore, the ability to synthesize and analyze enantiomerically pure compounds is of paramount importance. rsc.orgrsc.org Various analytical techniques, such as gas-liquid chromatography and nuclear magnetic resonance (NMR) spectroscopy, are employed to determine the enantiomeric purity of a sample. libretexts.orgacs.org The pursuit of high enantiomeric purity drives the development of stereoselective synthetic methods.
Overview of Key Research Areas for (S)-1-Methoxyhexane-3-thiol
The primary research focus on (S)-1-methoxyhexane-3-thiol has been in the realm of flavor and fragrance chemistry. This specific enantiomer has been identified as a key aroma compound in certain natural products, contributing a distinct and potent scent. leffingwell.com Research has delved into the differences in olfactory perception between the (S)- and (R)-enantiomers of 1-methoxyhexane-3-thiol, highlighting the profound impact of stereochemistry on odor characteristics. leffingwell.com The synthesis of this chiral thiol and its derivatives is another active area of investigation, with the goal of producing these compounds with high enantiomeric purity for sensory evaluation and potential commercial applications. google.com Furthermore, its structural alerts, a thiol and a thioether, suggest potential applications in materials science and as a building block in the synthesis of more complex molecules. ontosight.ai
Chemical and Physical Properties of 1-Methoxyhexane-3-thiol
| Property | Value | Source |
| Molecular Formula | C7H16OS | nih.gov |
| Molecular Weight | 148.27 g/mol | nih.gov |
| IUPAC Name | (3S)-1-methoxyhexane-3-thiol | nih.gov |
| Boiling Point | 184.00 to 185.00 °C @ 760.00 mm Hg (estimated) | thegoodscentscompany.com |
| Flash Point | 171.00 °F (77.10 °C) (estimated) | thegoodscentscompany.com |
| logP (o/w) | 1.703 (estimated) | thegoodscentscompany.com |
| Water Solubility | 698.7 mg/L @ 25 °C (estimated) | thegoodscentscompany.com |
Enantiomeric Distinction in Odor Profile
| Enantiomer | Odor Description | Odor Threshold (in air) |
| (+)-3S-1-Methoxyhexane-3-thiol | Herbaceous, clary sage, burnt sulfur, alliaceous, with connotations of human axillary perspiration. | 0.04 x 10⁻³ ng/liter |
| (-)-3R-1-Methoxyhexane-3-thiol | Sulfury, herbaceous, onion-like, lacking the unique clary-sage note. | 1.09 x 10⁻³ ng/liter |
Data sourced from a study on the characteristic impact compounds of Clary Sage flowers. leffingwell.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
449174-42-9 |
|---|---|
Molecular Formula |
C7H16OS |
Molecular Weight |
148.27 g/mol |
IUPAC Name |
(3S)-1-methoxyhexane-3-thiol |
InChI |
InChI=1S/C7H16OS/c1-3-4-7(9)5-6-8-2/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
GTDLILFCRHJTRW-ZETCQYMHSA-N |
Isomeric SMILES |
CCC[C@@H](CCOC)S |
Canonical SMILES |
CCCC(CCOC)S |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 1 Methoxyhexane 3 Thiol
Enantioselective Synthesis Strategies for Chiral Thiols
The precise construction of a chiral center, particularly one containing sulfur, presents a unique synthetic challenge. Enantioselective strategies are paramount for producing the desired (S)-enantiomer of 1-methoxyhexane-3-thiol (B1622193), avoiding the formation of a racemic mixture.
Established Enantioselective Pathways and Precursor Chemistry
The synthesis of enantiopure thiols often relies on well-established pathways that utilize chiral precursors or auxiliaries. A common and effective strategy involves the asymmetric ring-opening of epoxides. For a molecule like (S)-1-methoxyhexane-3-thiol, a hypothetical retrosynthetic analysis might start from a chiral epoxide precursor.
One prominent method is the asymmetric thiocarboxylysis of meso-epoxides. This approach can be catalyzed by a confined chiral phosphoric acid in an organocascade reaction, yielding O-protected β-hydroxythiols with high enantioselectivity. nih.govacs.org The reaction proceeds through the enantioselective addition of a thiol equivalent to the epoxide, followed by an intramolecular trans-esterification. By carefully selecting the reaction conditions, intermediate thioesters can also be isolated with excellent chemo- and enantioselectivity. nih.gov The starting material for a synthesis targeting 1-methoxyhexane-3-thiol could be a meso-epoxide derived from a C6 backbone, which, upon nucleophilic attack by a protected thiol and subsequent methylation of the resulting alcohol, would lead to the target structure.
Asymmetric Catalysis in the Formation of Chiral Thiol Centers
Asymmetric catalysis offers a more efficient and atom-economical approach to generating chiral centers, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. chinesechemsoc.org
Several catalytic systems have been developed for the enantioselective formation of carbon-sulfur bonds:
Palladium Catalysis: Palladium(II) complexes, such as those from the COP (cationic-palladium) family, have been successfully used to catalyze the asymmetric rearrangement of linear prochiral O-allyl carbamothioates. nih.gov This method yields branched S-allyl carbamothioates with high enantiomeric purity, which can then be readily converted to the corresponding chiral allylic thiols. nih.gov
Organocatalysis: Chiral phosphoric acids have emerged as powerful organocatalysts for a variety of asymmetric transformations. mdpi.com In the context of thiol synthesis, they can catalyze the desymmetrization of meso-epoxides with a sulfur nucleophile, precisely controlling the stereochemistry of the newly formed C-S bond. nih.govacs.org These catalysts function by creating a chiral environment around the reactants, directing the nucleophilic attack to a specific face of the electrophile. chinesechemsoc.org
The choice of catalyst and ligand is critical for achieving high stereoselectivity. The development of novel chiral ligands, such as chiral N,N'-dioxides derived from amino acids, continues to expand the scope of transition metal and organocatalysis. chinesechemsoc.org
| Catalyst Type | Reaction | Key Features | Potential Application |
|---|---|---|---|
| Chiral Phosphoric Acid | Asymmetric thiocarboxylysis of meso-epoxides | High enantioselectivity for O-protected β-hydroxythiols. nih.govacs.org | Formation of the chiral center in (S)-1-methoxyhexane-3-thiol from a suitable epoxide. |
| Palladium(II) Complexes (e.g., [COP-Cl]2) | Asymmetric rearrangement of O-allyl carbamothioates | Provides branched allylic thiol derivatives in high yield and enantiomeric purity. nih.gov | Could be adapted for precursors containing an allylic moiety. |
| Bifunctional Thiourea Systems | Asymmetric Mannich and Michael reactions | Effective in creating C-C bonds with high stereocontrol. mdpi.com | Indirectly applicable by synthesizing a chiral backbone prior to thiol introduction. |
Stereocontrolled Functionalization and Chain Elongation Approaches
Synthesizing (S)-1-methoxyhexane-3-thiol requires not only the creation of the chiral thiol center but also the correct placement of the methoxy (B1213986) group and the construction of the hexyl chain. A convergent synthesis approach is often employed, where different fragments of the molecule are synthesized separately and then combined. researchgate.net
A plausible strategy could involve:
Synthesis of a Chiral Building Block: Starting with a simple chiral precursor, such as an enantiopure C3 glycidyl (B131873) ether derivative. researchgate.net This establishes an initial stereocenter.
Chain Elongation: The chiral building block can be coupled with other fragments. For instance, a Grignard reagent could be used to add the propyl fragment of the hexane (B92381) chain.
Functional Group Interconversion: The resulting intermediate, a chiral alcohol, would then need to be converted into the target thiol. This can be achieved through a variety of methods, such as activation of the alcohol (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) or thioacetate. The methoxy group could be introduced via Williamson ether synthesis on a suitable hydroxyl precursor. researchgate.net
This step-wise approach allows for precise control over the final structure and stereochemistry of the molecule.
Biosynthesis-Inspired Synthetic Routes
Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency. Drawing inspiration from biosynthetic pathways provides a green and powerful alternative to traditional chemical synthesis. nih.gov
Investigation of Enzymatic Pathways for Chiral Thiol Production
Biocatalysis utilizes enzymes to perform specific chemical transformations with high chemo-, regio-, and stereoselectivity, often under mild, aqueous conditions. nih.gov While specific enzymes for the direct production of (S)-1-methoxyhexane-3-thiol may not be readily available, existing enzyme classes can be used to generate key chiral intermediates.
Dehydrogenases and Transaminases: Amine dehydrogenases (AmDHs) and transaminases are widely used for the synthesis of chiral amines from ketones. nih.gov Similarly, alcohol dehydrogenases could be employed for the asymmetric reduction of a ketone precursor, 1-methoxyhexan-3-one, to yield (S)-1-methoxyhexan-3-ol with high enantiomeric excess. This chiral alcohol is a direct precursor to the target thiol.
Enzyme Engineering: Wild-type enzymes often have limitations in substrate scope. nih.gov However, protein engineering techniques, such as directed evolution, can be used to create enzyme variants with enhanced activity, stability, and specificity for non-natural substrates. nih.govchemistryviews.org For example, a dehydrogenase could be engineered to efficiently reduce the specific ketone precursor required for this synthesis.
Enzymatic Cascades: Multiple enzymatic reactions can be combined in a "one-pot" cascade, where the product of one enzyme becomes the substrate for the next. chemistryviews.org This mimics natural metabolic pathways and improves process efficiency by avoiding the isolation of intermediates. A hypothetical cascade for (S)-1-methoxyhexane-3-thiol could involve an initial enzymatic reduction followed by a subsequent enzymatic step to introduce the thiol group.
| Enzyme Class | Reaction Type | Potential Use in Synthesis | Advantages |
|---|---|---|---|
| Alcohol Dehydrogenase | Asymmetric reduction of a ketone | Synthesis of the chiral precursor (S)-1-methoxyhexan-3-ol from 1-methoxyhexan-3-one. | High stereoselectivity, mild reaction conditions. nih.gov |
| Transaminase | Asymmetric amination of a ketone | Could be engineered to produce a chiral amine, which can be converted to a thiol. | High stereoselectivity, part of green chemistry toolbox. nih.gov |
| P450 Monooxygenases | C-H oxidation | Could be used for selective hydroxylation of a hydrocarbon backbone. nih.gov | Can functionalize unactivated C-H bonds with high selectivity. nih.gov |
Biomimetic Syntheses of Related Sulfur-Containing Compounds
Biomimetic synthesis seeks to replicate the strategies used by enzymes with small-molecule catalysts. This approach combines the selectivity of biocatalysis with the broader applicability and robustness of traditional organic synthesis. Inspired by the logic of biosynthetic pathways, chemists can design synthetic routes that achieve high levels of complexity and stereocontrol. nih.gov For sulfur-containing compounds, this could involve mimicking the action of enzymes that perform C-S bond formation or sulfoxidation. While direct biomimetic synthesis of (S)-1-methoxyhexane-3-thiol is not documented, the principles of using enzyme-inspired catalysts for asymmetric sulfur chemistry represent a promising frontier.
Racemic Synthesis and Post-Synthetic Chiral Resolution Techniques
Development of Racemic Preparative Methods for 1-Methoxyhexane-3-thiol
The foundational step in any resolution-based synthesis is the efficient production of the racemic starting material. For 1-methoxyhexane-3-thiol, a common preparative route involves the reaction of a ketone precursor with appropriate reagents to introduce the methoxy and thiol functionalities.
A general and effective method for synthesizing racemic 1-methoxyhexane-3-thiol starts from 3-hexanone (B147009). ontosight.ai The synthesis can be envisioned as a two-step process. First, a nucleophilic addition of a methoxy group or a precursor is performed, followed by the introduction of the thiol group. A plausible pathway involves the reaction of 3-hexanone with methanol (B129727) and a sulfur-containing reagent. ontosight.ai Alternatively, a Grignard reaction or similar organometallic addition could be used to form the carbon skeleton, followed by functional group manipulations to install the ether and thiol moieties. The resulting product is a racemic mixture because the key bond-forming step that creates the chiral center at the third carbon atom does not differentiate between the two possible spatial arrangements, leading to a 50:50 mixture of the (R)- and (S)-enantiomers. nih.govnist.gov
The general reaction scheme can be summarized as:
Starting Material: 3-Hexanone
Reagents: Methanol (or a methoxy source), a sulfur-containing reagent (e.g., H₂S in the presence of a catalyst, or a protected thiol equivalent).
Product: Racemic (±)-1-Methoxyhexane-3-thiol. nih.gov
This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reactions, making it suitable for producing the large quantities of racemate required for subsequent resolution procedures.
Enzymatic Kinetic Resolution for Enantiomeric Separation and Enrichment
Kinetic resolution is a powerful technique that exploits the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org Enzymatic kinetic resolution (EKR) is particularly favored for its high selectivity and mild reaction conditions. wikipedia.org In this process, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic 1-methoxyhexane-3-thiol, leaving the other, less reactive enantiomer enriched. wikipedia.org
For a secondary thiol like 1-methoxyhexane-3-thiol, two primary enzymatic strategies are applicable:
Enantioselective Oxidation: A specifically engineered oxidase enzyme can selectively oxidize one thiol enantiomer to the corresponding sulfenic acid or disulfide. For instance, a mutant (hydroxymethyl)furfural oxidase (HMFO) has been successfully used for the kinetic resolution of secondary thiols. thieme-connect.com By carefully controlling the reaction to approximately 50% conversion, one enantiomer is consumed while the other remains, resulting in a high enantiomeric excess (ee) of the unreacted thiol. thieme-connect.com
Enantioselective Acylation: Lipases are commonly used enzymes that can catalyze the acylation of a thiol group with an acyl donor (e.g., vinyl acetate). researchgate.net In the case of racemic 1-methoxyhexane-3-thiol, a lipase (B570770) could selectively acylate the (R)-enantiomer to form (R)-1-methoxyhexane-3-thioacetate, leaving the desired (S)-1-methoxyhexane-3-thiol unreacted and thus enantiomerically enriched. The resulting thioester can then be easily separated from the unreacted thiol by standard chromatographic methods.
The effectiveness of EKR is demonstrated by high selectivity factors (S), which represent the ratio of the reaction rates for the two enantiomers. A high S-factor is crucial for achieving high enantiomeric excess in a practical timeframe.
| Enzyme System | Substrate Type | Reaction Type | Selectivity (S-factor) | Result | Reference |
|---|---|---|---|---|---|
| Engineered Oxidase (HMFO Val465Ser) | Racemic Secondary Aryl Thiols | Enantioselective Oxidation | Not explicitly stated, but high er (>98.5:1.5) | Isolation of the (R)-thiol with up to >98.5:1.5 enantiomeric ratio at ~50% conversion. | thieme-connect.com |
| Lipase B from Candida antarctica (CALB) | Racemic Secondary Thiol Adducts | Enantioselective Acylation | High (achieved 98% ee) | Separation of acylated and unreacted enantiomers, both with 98% ee. | researchgate.net |
| Organocatalyst | Racemic Secondary Thiols | Acylation (Desymmetrization) | S = 226 | Both resulting thiol antipodes produced in >95% ee at 51% conversion. | nih.gov |
Chemical Derivatization and Chromatographic Resolution of Enantiomers
An alternative to kinetic resolution is the separation of enantiomers by converting them into diastereomers, which have different physical properties and can be separated using standard, non-chiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC). nih.gov This is achieved by reacting the racemic thiol with a single, pure enantiomer of a Chiral Derivatizing Agent (CDA). nih.gov
For 1-methoxyhexane-3-thiol, the thiol group (-SH) is the site of derivatization. The racemic mixture is reacted with an enantiomerically pure CDA to form two diastereomeric products:
(S)-1-methoxyhexane-3-thiol + (R)-CDA → (S,R)-diastereomer
(R)-1-methoxyhexane-3-thiol + (R)-CDA → (R,R)-diastereomer
These resulting diastereomers can be separated on a standard achiral stationary phase (like C18) because they have different affinities for the phase. nih.gov After separation, the desired diastereomer is isolated, and the chiral auxiliary (the CDA) is cleaved to yield the pure (S)-1-methoxyhexane-3-thiol.
A variety of CDAs are available for the derivatization of thiols. Often, these reagents contain a reactive group that bonds to the thiol and a fluorophore to enable sensitive fluorescence detection during HPLC analysis. jst.go.jp Benzofurazan-based reagents and o-phthalaldehyde (B127526) (OPA) combined with a chiral amine or amino acid are common choices. nih.govnih.govresearchgate.net
| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Principle of Separation | Reference |
|---|---|---|---|
| o-Phthalaldehyde (OPA) / Chiral Thiols (e.g., N-acetyl-l-cysteine) | Primary Amines (analogous for thiols) | Formation of fluorescent diastereomeric isoindoles. | nih.govresearchgate.netresearchgate.net |
| 4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS) | Thiols, Amines | Formation of fluorescent, separable diastereomers. | nih.gov |
| Marfey's Reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) | Amines, Thiols | Formation of diastereomers separable by RP-HPLC. | nih.gov |
| N-(tert-butoxycarbonyl)-L-cysteine methyl ester (NBC) | Amines (used with OPA) | Forms diastereomeric adducts for HPLC separation. | nih.govresearchgate.net |
This indirect chromatographic method is highly versatile and reliable, forming a cornerstone of chiral analysis and preparative separation in modern organic synthesis. nih.gov
Stereochemical Research and Absolute Configuration of S 1 Methoxyhexane 3 Thiol
Determination and Corroboration of Absolute Configuration
The unambiguous assignment of the (S)-configuration to 1-methoxyhexane-3-thiol (B1622193) relies on a combination of powerful analytical techniques. While some methods can directly determine the absolute stereochemistry, others are used to corroborate the initial findings.
X-ray Diffraction Analysis for Stereochemical Assignment
X-ray diffraction (XRD) analysis of a single crystal is the gold standard for determining the absolute configuration of a chiral molecule. This technique provides a detailed three-dimensional map of the electron density within the crystal lattice, allowing for the precise determination of the spatial arrangement of each atom.
For a compound like (S)-1-methoxyhexane-3-thiol, which is a liquid at room temperature, obtaining a suitable single crystal for XRD analysis can be challenging. A common strategy involves the synthesis of a crystalline derivative. This is typically achieved by reacting the thiol with a chiral or achiral reagent that induces crystallization. For instance, derivatization with a heavy-atom-containing reagent can facilitate the determination of the absolute configuration through the anomalous dispersion effect.
Hypothetical X-ray Crystallographic Data for a Derivative of (S)-1-Methoxyhexane-3-thiol:
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.54 |
| b (Å) | 12.31 |
| c (Å) | 15.78 |
| α, β, γ (°) | 90 |
| Flack Parameter | 0.02(3) |
| --- | --- |
Note: This data is hypothetical and serves as an illustrative example of what would be expected from such an analysis. A Flack parameter close to zero for the (S)-configuration would provide strong evidence for the correct stereochemical assignment.
Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Stereochemical Confirmation
Chiroptical spectroscopy techniques are essential tools for confirming the absolute configuration of a chiral molecule, especially when correlated with data from established compounds or theoretical calculations.
Optical Rotation: Enantiomers rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound. For (S)-1-methoxyhexane-3-thiol, a non-zero specific rotation would be expected, and its sign (positive or negative) would be a key identifier. The magnitude and sign of the rotation are typically compared to values reported in the literature for enantiomerically pure samples or to values obtained from analogous compounds with known configurations.
Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will exhibit a unique CD spectrum with positive and/or negative peaks (Cotton effects) at specific wavelengths. The experimental CD spectrum of (S)-1-methoxyhexane-3-thiol can be compared with theoretical spectra generated through quantum chemical calculations to provide strong corroborative evidence for its absolute configuration.
Methodologies for Chiral Purity Assessment
Ensuring the enantiomeric purity of a sample of (S)-1-methoxyhexane-3-thiol is crucial. Several analytical techniques are employed to determine the enantiomeric excess (e.e.), which is a measure of the predominance of one enantiomer over the other.
Enantiomeric Excess Determination using Chiral Chromatography (e.g., GC, HPLC)
Chiral chromatography is a powerful technique for separating enantiomers, allowing for their quantification and the determination of enantiomeric excess.
Chiral Gas Chromatography (GC): In chiral GC, enantiomers are separated on a capillary column coated with a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times. By integrating the peak areas of the two enantiomers, the e.e. can be accurately calculated. A variety of commercially available chiral GC columns, often based on cyclodextrin (B1172386) derivatives, are suitable for the separation of volatile compounds like thiols. gcms.cz
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC operates on a similar principle to chiral GC but is used for less volatile or thermally labile compounds. The enantiomers are separated on a column packed with a chiral stationary phase. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers.
Illustrative Chiral GC Separation Data:
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-1-Methoxyhexane-3-thiol | 15.2 | 1.5 |
| (S)-1-Methoxyhexane-3-thiol | 16.5 | 98.5 |
| --- | --- | --- |
Note: This data is for illustrative purposes. The enantiomeric excess (e.e.) would be calculated as: e.e. = [(98.5 - 1.5) / (98.5 + 1.5)] x 100% = 97%
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliary Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While the NMR spectra of enantiomers are identical in an achiral environment, the use of chiral auxiliary reagents can lead to the formation of diastereomers, which have distinct NMR spectra.
One common approach involves the use of a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to convert the chiral thiol into a mixture of diastereomeric thioesters. The protons and other NMR-active nuclei in the resulting diastereomers are in different chemical environments and will therefore exhibit different chemical shifts in the NMR spectrum. By comparing the integration of the signals corresponding to each diastereomer, the enantiomeric excess of the original thiol can be determined.
Another technique involves the use of chiral solvating agents (CSAs). These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte in solution. This interaction can induce small but measurable differences in the chemical shifts of the analyte's protons, allowing for the determination of enantiomeric excess directly in the NMR tube without the need for chemical derivatization.
Mechanistic Organic Chemistry and Chemical Transformations of 1 Methoxyhexane 3 Thiol
Elucidation of Reaction Mechanisms Involving the Thiol and Methoxy (B1213986) Moieties
The reactivity of (S)-1-methoxyhexane-3-thiol is a composite of the individual reactivities of its thiol and methoxy groups. Understanding these is key to predicting its behavior in different chemical environments.
Nucleophilic Reactivity of the Thiol Group
The sulfur atom of the thiol group in (S)-1-methoxyhexane-3-thiol is a potent nucleophile, a characteristic that governs many of its reactions. Thiols are generally more acidic than their alcohol counterparts, readily forming thiolate anions (RS⁻) in the presence of a base. masterorganicchemistry.comchemistrysteps.com These thiolates are even stronger nucleophiles than the neutral thiol. masterorganicchemistry.com
The enhanced nucleophilicity of the thiolate anion is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen. This allows for more efficient orbital overlap with electrophilic centers. masterorganicchemistry.com Consequently, the thiol group of (S)-1-methoxyhexane-3-thiol readily participates in nucleophilic substitution reactions, particularly of the Sₙ2 type. masterorganicchemistry.com
In an Sₙ2 reaction involving the chiral center at the third carbon, the stereochemistry of the reaction is a critical consideration. Such reactions proceed with an inversion of configuration at the chiral center. libretexts.org For (S)-1-methoxyhexane-3-thiol, if the thiol group were to act as a leaving group (after conversion to a better leaving group), a nucleophilic attack would lead to the (R)-enantiomer. Conversely, when the thiolate acts as a nucleophile attacking a chiral center, it will also induce an inversion of configuration at that center.
The nucleophilic character of the thiol also allows it to react with various electrophiles, including alkyl halides, epoxides, and carbonyl compounds. chemistrysteps.com
Electrophilic Activation and Transformations of the Methoxy Ether
The methoxy group of (S)-1-methoxyhexane-3-thiol is generally less reactive than the thiol group. Ethers are known for their relative inertness, which makes them good solvents for many reactions. However, under specific conditions, the ether linkage can be cleaved.
The primary mode of reaction for the methoxy group involves its electrophilic activation, typically by protonation with a strong acid. This converts the methoxy group into a good leaving group (methanol). The subsequent cleavage of the C-O bond can then proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether and the reaction conditions. Given the primary nature of the carbon attached to the oxygen in the methoxy group, an Sₙ2 pathway is generally favored for the cleavage of the methyl group.
Chemical Transformations and Derivatization for Research Purposes
The dual functionality of (S)-1-methoxyhexane-3-thiol allows for a range of chemical transformations and derivatizations, which are valuable for both synthetic and analytical applications.
Selective Oxidation and Reduction Reactions
The thiol group is susceptible to oxidation at various levels. Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide, will oxidize the thiol to a disulfide, forming bis(1-methoxyhexan-3-yl) disulfide. masterorganicchemistry.comyoutube.com This reaction is reversible, and the disulfide can be reduced back to the thiol using reducing agents like sodium borohydride (B1222165) or dithiothreitol (B142953) (DTT). youtube.comlibretexts.org
Stronger oxidizing agents, such as potassium permanganate (B83412) or nitric acid, can further oxidize the sulfur atom to form a sulfonic acid, (S)-1-methoxyhexane-3-sulfonic acid. Intermediate oxidation states, such as sulfoxides and sulfones, can also be achieved with controlled oxidation. masterorganicchemistry.com
The selective nature of these reactions allows for the targeted modification of the thiol group without affecting the methoxy ether.
| Reactant | Reagent | Product | Reaction Type |
| (S)-1-Methoxyhexane-3-thiol | Mild Oxidant (e.g., I₂) | bis(1-methoxyhexan-3-yl) disulfide | Oxidation |
| bis(1-methoxyhexan-3-yl) disulfide | Reducing Agent (e.g., NaBH₄, DTT) | (S)-1-Methoxyhexane-3-thiol | Reduction |
| (S)-1-Methoxyhexane-3-thiol | Strong Oxidant (e.g., KMnO₄) | (S)-1-methoxyhexane-3-sulfonic acid | Oxidation |
This table provides a summary of common selective oxidation and reduction reactions involving the thiol moiety.
Formation of Thioethers, Sulfonates, and other Sulfur-Containing Derivatives
The nucleophilic nature of the thiol group is exploited in the synthesis of various sulfur-containing derivatives.
Thioethers: As mentioned, the thiolate of (S)-1-methoxyhexane-3-thiol readily reacts with alkyl halides in an Sₙ2 reaction to form thioethers (sulfides). masterorganicchemistry.comorganic-chemistry.org This reaction is a reliable method for introducing various alkyl or aryl groups at the sulfur atom.
Sulfonates: While the thiol itself can be oxidized to a sulfonic acid, sulfonates are typically formed from sulfonyl chlorides. However, the sulfonic acid derivative of (S)-1-methoxyhexane-3-thiol could be converted to a sulfonyl chloride, which can then react with alcohols or amines to form sulfonate esters or sulfonamides, respectively.
Derivatization for Analytical Tagging and Structural Probing
For analytical purposes, such as chromatographic separation and detection, the thiol group can be derivatized to introduce a "tag" that enhances detectability. This is particularly useful in complex matrices, such as in the analysis of fragrance compounds. leffingwell.comthegoodscentscompany.comnih.gov
Catalytic Applications and Mechanistic Insights of (S)-1-Methoxyhexane-3-thiol Remain Largely Unexplored in Scientific Literature
Despite the growing interest in chiral organocatalysis, detailed research findings and specific applications of (S)-1-methoxyhexane-3-thiol in catalyzing organic reactions are not documented in publicly available scientific literature. While the structural features of this chiral thiol suggest potential for asymmetric catalysis, dedicated studies to elucidate its catalytic activity and reaction mechanisms are yet to be reported.
The field of organic chemistry has seen a significant expansion in the use of small organic molecules as catalysts for a wide array of chemical transformations. Chiral thiols, in particular, have emerged as a promising class of organocatalysts due to the unique properties of the thiol group. This functional group can act as a potent nucleophile, a hydrogen bond donor, and a ligand for metal catalysts, enabling a diverse range of reactions.
In the context of asymmetric catalysis, the chirality of the thiol can be exploited to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This is of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules where the biological activity is often dependent on the specific stereoisomer.
General classes of reactions where chiral thiols have been successfully employed as catalysts include:
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Chiral thiols can catalyze this reaction with high enantioselectivity, controlling the formation of a new stereocenter.
Thiol-Ene and Thiol-Yne Reactions: These "click" reactions involve the addition of a thiol across a double or triple bond, respectively. Chiral thiol catalysts can impart stereocontrol in these processes, leading to the formation of chiral sulfides.
Aldol and Mannich Reactions: Chiral thiols can act as co-catalysts or ligands in these classic carbon-carbon bond-forming reactions to induce asymmetry.
Mechanistically, chiral thiols in organocatalysis often operate through the formation of a transient chiral intermediate. For instance, in a Michael addition, the thiol might first add to the electrophile, forming a chiral enolate or enamine equivalent, which then reacts with the nucleophile in a stereocontrolled manner. The chiral environment provided by the catalyst directs the approach of the reactants, leading to the observed enantioselectivity.
While these general principles highlight the potential of chiral thiols like (S)-1-methoxyhexane-3-thiol, the absence of specific research on this compound means that its efficacy as a catalyst, the scope of reactions it can promote, and the precise mechanisms by which it would operate remain speculative. Further experimental investigation is required to unlock the potential catalytic applications of (S)-1-methoxyhexane-3-thiol and to provide the detailed mechanistic insights and performance data, such as those typically presented in the following hypothetical data tables.
Hypothetical Data Table: Enantioselective Michael Addition Catalyzed by a Chiral Thiol (Note: This table is for illustrative purposes only and is not based on experimental data for (S)-1-methoxyhexane-3-thiol.)
| Entry | Electrophile | Nucleophile | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 1 | Cyclohexenone | Diethyl malonate | 10 | Toluene | -20 | 24 | - | - |
| 2 | Chalcone | Acetophenone | 10 | CH2Cl2 | 0 | 48 | - | - |
| 3 | Nitro-styrene | 1,3-Dicarbonyl | 5 | THF | RT | 12 | - | - |
Hypothetical Data Table: Mechanistic Investigation Parameters (Note: This table is for illustrative purposes only and is not based on experimental data for (S)-1-methoxyhexane-3-thiol.)
| Parameter | Observation | Mechanistic Implication |
| Non-linear effect study | Positive | Involvement of a dimeric or higher-order catalyst aggregate in the stereodetermining step. |
| Kinetic isotope effect | kH/kD > 1 | C-H bond cleavage is involved in the rate-determining step. |
| Reaction order | First order in catalyst | A single molecule of the catalyst is involved in the rate-limiting step. |
The scientific community awaits research that will populate such tables with real data for (S)-1-methoxyhexane-3-thiol, thereby defining its role in the landscape of asymmetric catalysis.
Role As a Synthetic Intermediate and Precursor in Advanced Chemical Synthesis
Utilization as a Building Block in Complex Molecule Synthesis
The strategic placement of a thiol and a methoxy (B1213986) group on a chiral hexyl chain makes (S)-1-methoxyhexane-3-thiol a potentially valuable synthon in organic synthesis. The thiol moiety serves as a soft nucleophile, readily participating in a variety of carbon-sulfur bond-forming reactions. These include Michael additions, thiol-ene couplings, and nucleophilic substitution reactions, allowing for its incorporation into a wide range of molecular scaffolds.
While specific, documented examples of the use of (S)-1-methoxyhexane-3-thiol in the total synthesis of complex molecules are not extensively reported in publicly available literature, its structural features suggest a high potential for such applications. The methoxy group can influence the molecule's polarity and solubility and may play a role in directing non-covalent interactions within a larger synthetic target.
The inherent chirality of the (S)-enantiomer is a key feature, offering a direct route to enantiomerically enriched or pure products. This is particularly advantageous in medicinal chemistry and materials science, where stereochemistry often dictates biological activity or material properties.
Table 1: Potential Reactions for Incorporating (S)-1-Methoxyhexane-3-thiol into Complex Molecules
| Reaction Type | Substrate | Product Moiety | Potential Application |
| Michael Addition | α,β-Unsaturated Carbonyls | Thioether | Formation of functionalized carbonyl compounds |
| Thiol-ene "Click" Reaction | Alkenes | Thioether | Polymer synthesis, surface modification |
| Nucleophilic Substitution | Alkyl Halides | Thioether | Introduction of the methoxyhexyl-thiol side chain |
| Thiol-yne Reaction | Alkynes | Vinyl Sulfide | Synthesis of functionalized alkenes |
Precursor Studies for Structurally Related Natural Products and Analogs
The structural elements of (S)-1-methoxyhexane-3-thiol bear resemblance to fragments found in certain natural products, particularly those containing sulfur atoms and alkoxy groups. While direct precursor studies originating from this specific thiol are not widely documented, its potential as a starting material for the synthesis of natural product analogs is a promising area of research.
For instance, many natural products possessing antifungal or antimicrobial properties feature sulfur-containing moieties. The chiral nature of (S)-1-methoxyhexane-3-thiol could be exploited to synthesize analogs of such compounds with defined stereochemistry, potentially leading to enhanced or more specific biological activity.
Table 2: Hypothetical Natural Product Analog Synthesis Utilizing (S)-1-Methoxyhexane-3-thiol
| Natural Product Class | Structural Feature | Role of (S)-1-Methoxyhexane-3-thiol | Potential Outcome |
| Thio-polyketides | Thioether linkages | Introduction of a specific chiral thioether side chain | Investigation of structure-activity relationships |
| Sulfur-containing alkaloids | Chiral sulfur centers | Chiral building block to construct the core scaffold | Access to novel, non-natural alkaloid structures |
| Volatile sulfur compounds in food | Flavor and aroma components | Precursor to mimic or modify natural flavors | Development of new food additives or fragrances |
Development of Chiral Auxiliaries or Ligands Derived from the (S)-Enantiomer
The development of novel chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis. The (S)-enantiomer of 1-methoxyhexane-3-thiol (B1622193) possesses the necessary attributes to serve as a scaffold for such reagents. The thiol group can be readily functionalized to attach to a substrate or a metal center, while the stereocenter at the C3 position can induce facial selectivity in chemical transformations.
The methoxy group, positioned gamma to the thiol, could also play a coordinating role in metal-catalyzed reactions, potentially leading to bidentate ligands with unique stereoelectronic properties. Such ligands could find application in a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.
While specific research detailing the synthesis and application of chiral auxiliaries or ligands derived from (S)-1-methoxyhexane-3-thiol is limited, the fundamental principles of chiral ligand design suggest its significant potential in this field.
Table 3: Potential Chiral Ligand Architectures Derived from (S)-1-Methoxyhexane-3-thiol
| Ligand Type | Modification of Thiol Group | Potential Metal Coordination | Application in Asymmetric Catalysis |
| Phosphine-Thioether | Reaction with a chlorophosphine | P, S bidentate chelation | Asymmetric hydrogenation, allylic alkylation |
| Amine-Thioether | Conversion to an amino-thiol | N, S bidentate chelation | Asymmetric transfer hydrogenation |
| Oxazoline-Thioether | Coupling with a chiral oxazoline (B21484) precursor | N, S bidentate chelation | Asymmetric conjugate addition |
High-Resolution Chromatographic Techniques for Trace Analysis and Purity Profiling
Chromatographic methods are fundamental for separating (S)-1-Methoxyhexane-3-thiol from complex matrices and for determining its enantiomeric purity. The analysis of thiols is often challenging due to their susceptibility to oxidation and their presence at trace concentrations in various samples. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of thiols, although it often requires a derivatization step to enhance detection and retention on reverse-phase columns. nih.gov For (S)-1-Methoxyhexane-3-thiol, both achiral and chiral HPLC methods are essential for purity and enantiomeric excess determination.
A reverse-phase HPLC method for the racemic 1-methoxyhexane-3-thiol has been developed using a Newcrom R1 column. sielc.com Such a method is suitable for assessing chemical purity but cannot distinguish between the (S)- and (R)-enantiomers.
Derivatization for Enhanced Detection: Due to the thiol group's lack of a strong chromophore, derivatization is a common strategy to improve UV or fluorescence detection. nih.govmdpi.com Reagents like monobromobimane (mBBr) or ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) react with the sulfhydryl group to form highly fluorescent adducts, enabling detection at very low concentrations. nih.govmdpi.com The reaction with SBD-F, for instance, proceeds by nucleophilic substitution, creating a stable, fluorescent product suitable for reverse-phase HPLC. diva-portal.org
Chiral HPLC Separations: To determine the enantiomeric purity of (S)-1-Methoxyhexane-3-thiol, chiral HPLC is indispensable. phenomenex.com This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), are widely used for the separation of a broad range of enantiomers. nih.gov An alternative approach involves using cyclodextrin-based columns (e.g., CYCLOBOND™), which separate enantiomers based on the formation of transient diastereomeric inclusion complexes. researchgate.net The development of a chiral separation method would involve screening different CSPs and optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol or ethanol). phenomenex.com
| Parameter | Achiral Analysis (Purity) | Chiral Analysis (Enantiomeric Purity) |
|---|---|---|
| Column | Newcrom R1 (Reverse-Phase) sielc.com | Chiralpak IA (Immobilized Amylose-based CSP) nih.gov |
| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier (e.g., formic acid for MS compatibility) sielc.com | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV (after derivatization) or Fluorescence (after derivatization with SBD-F) nih.gov | UV (220 nm) |
| Derivatization Agent | SBD-F (Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate) nih.gov | None (Direct Separation) |
Gas Chromatography (GC) is highly suitable for analyzing volatile compounds like 1-methoxyhexane-3-thiol. mdpi.com Advanced GC techniques can provide high resolution, sensitivity, and enantioselectivity.
Enantioselective GC: The separation of the (S)- and (R)-enantiomers of 1-methoxyhexane-3-thiol can be achieved using a GC equipped with a chiral capillary column. Cyclodextrin-based stationary phases, such as those containing substituted β- or γ-cyclodextrins, are effective for resolving chiral thiols. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical for achieving baseline separation.
Sulfur-Selective Detectors: For trace analysis in complex samples, standard detectors like the Flame Ionization Detector (FID) may lack the necessary selectivity. Sulfur-selective detectors offer a significant advantage.
Sulfur Chemiluminescence Detector (SCD): Provides a highly selective and equimolar response to sulfur compounds, making it excellent for quantification without the need for compound-specific calibration factors.
Pulsed Flame Photometric Detector (PFPD): Offers improved selectivity and sensitivity over the traditional FPD and can also provide an equimolar response to sulfur. mdpi.com
Multidimensional Gas Chromatography (MDGC): For extremely complex matrices, two-dimensional GC (GCxGC) offers superior resolving power. In a typical setup, a non-polar column in the first dimension is coupled to a polar or chiral column in the second dimension. This allows for the separation of the target analyte from matrix interferences in the first dimension, followed by its enantioselective separation in the second dimension.
| Parameter | Value/Condition | Reference |
|---|---|---|
| Kovats Index (Non-polar column, e.g., SPB-1) | 1140 | nist.gov |
| Kovats Index (Polar column, e.g., Supelcowax) | 1458 | nist.gov |
| Suggested Chiral Column | Beta-cyclodextrin based (e.g., Beta DEX™ 225) | General knowledge for chiral separations |
| Carrier Gas | Helium or Hydrogen | |
| Temperature Program | 40°C (2 min), ramp 8°C/min to 230°C | acs.org |
| Detector | SCD or Mass Spectrometer (MS) |
Coupling chromatographic separation with mass spectrometry (MS) provides definitive identification and sensitive quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the premier technique for identifying volatile thiols. For (S)-1-methoxyhexane-3-thiol, electron ionization (EI) would lead to a characteristic fragmentation pattern. Key fragments would likely arise from alpha-cleavage relative to the thiol and ether functional groups. Expected fragments would include the loss of the propyl group, the methoxyethyl group, and the sulfhydryl radical. The molecular ion (m/z 148) may be observed, though it could be weak. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): Direct LC-MS analysis of underivatized 1-methoxyhexane-3-thiol is challenging due to its volatility and poor ionization efficiency in common sources like electrospray ionization (ESI). Therefore, derivatization is the preferred approach. acs.org Reagents such as 4,4'-dithiodipyridine (DTDP) or ebselen react with the thiol group to introduce a moiety that is both stable for reverse-phase LC and easily ionizable by ESI. acs.orgresearchgate.net This enables the development of highly sensitive LC-MS/MS methods using Multiple Reaction Monitoring (MRM) for quantification at ultra-trace levels. acs.org This approach is particularly powerful when combined with stable isotope dilution analysis (SIDA), where a deuterated version of the analyte is used as an internal standard to correct for matrix effects and variations in recovery. acs.org
In-Depth Spectroscopic Characterization Methods
Spectroscopic methods provide detailed information about the molecular structure and functional groups of (S)-1-Methoxyhexane-3-thiol, serving as an orthogonal technique to chromatography for structural confirmation and purity assessment.
¹H NMR: The proton spectrum would show distinct signals for the methoxy group (a singlet around 3.3 ppm), the methylene groups adjacent to the oxygen and sulfur atoms, the chiral methine proton (CH-SH), and the terminal propyl and methyl groups. The chiral proton would appear as a multiplet due to coupling with adjacent methylene groups.
¹³C NMR: The carbon spectrum would display seven unique signals corresponding to each carbon atom in the molecule. The carbon bearing the thiol group (C3) would resonate around 35-45 ppm, while the methoxy carbon would be near 59 ppm.
2D NMR Techniques: To confirm the assignments from 1D spectra, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, for example, connecting the CH-SH proton to the protons on C2 and C4.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.
Quantitative NMR (qNMR): ¹H qNMR is an absolute quantification method that can be used to determine the purity of a sample of (S)-1-methoxyhexane-3-thiol with high precision. rssl.comjeol.com The method involves dissolving a precisely weighed amount of the analyte and a certified internal standard (of known purity) in a deuterated solvent. ox.ac.uk The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal to the integral of a signal from the internal standard. ox.ac.ukbwise.kr Key considerations for accurate qNMR include ensuring full relaxation of all nuclei by using a long relaxation delay (D1) and careful selection of non-overlapping signals. bwise.kr
| Atom Position | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1 (-OCH₃) | ~3.3, s | ~59.0 |
| C2 (-CH₂O-) | ~3.5, t, J=6.5 | ~71.0 |
| C3 (-CHSH-) | ~2.8, m | ~40.0 |
| C4 (-CH₂-) | ~1.6, m | ~30.0 |
| C5 (-CH₂-) | ~1.4, m | ~20.0 |
| C6 (-CH₃) | ~0.9, t, J=7.0 | ~13.8 |
| -SH | ~1.5, d, J=8.0 | N/A |
Note: Predicted values are based on standard chemical shift increments. Actual values may vary.
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For (S)-1-methoxyhexane-3-thiol, the key functional groups are the thiol (S-H), the ether (C-O-C), and the alkane backbone (C-H). A vapor-phase IR spectrum for the racemic compound is available in spectral databases. spectrabase.com
The FTIR spectrum would be characterized by the following key absorption bands:
S-H Stretch: A weak but sharp absorption band is expected in the region of 2600-2550 cm⁻¹. reddit.comlibretexts.org The weakness of this band is a characteristic feature of the thiol group. nih.gov
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) corresponding to the stretching vibrations of the methyl and methylene groups.
C-O Stretch: A strong, distinct band in the 1150-1085 cm⁻¹ region, characteristic of the C-O-C ether linkage.
C-S Stretch: A weak absorption in the fingerprint region, typically between 700-600 cm⁻¹, which can be difficult to assign definitively. reddit.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Alkyl) | Stretching | 2960 - 2850 | Strong |
| S-H (Thiol) | Stretching | 2600 - 2550 | Weak, Sharp |
| C-H (Alkyl) | Bending | 1470 - 1365 | Medium |
| C-O (Ether) | Stretching | 1150 - 1085 | Strong |
| C-S (Thioether linkage) | Stretching | 700 - 600 | Weak |
Theoretical and Computational Chemistry Studies of 1 Methoxyhexane 3 Thiol, S
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the molecular structure and conformational landscape of (S)-1-methoxyhexane-3-thiol. These methods solve the electronic structure of a molecule to predict its geometry, energy, and other electronic properties. whiterose.ac.uk
The results of these calculations would provide a detailed understanding of the preferred three-dimensional structures of (S)-1-methoxyhexane-3-thiol. This information is critical for understanding its chemical behavior and biological activity.
Table 1: Illustrative Data from a Hypothetical DFT Calculation on (S)-1-Methoxyhexane-3-thiol Conformers
| Conformer | Dihedral Angle (C2-C3-S-H) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| 1 | 60° | 0.00 | 1.8 |
| 2 | 180° | 1.25 | 2.1 |
| 3 | -60° | 0.85 | 1.9 |
Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.
Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. nih.gov For (S)-1-methoxyhexane-3-thiol, MD simulations can provide insights into its interactions with other molecules, including solvents and biological receptors.
In an MD simulation, the atoms of the molecule are treated as classical particles, and their motion is simulated over time by solving Newton's equations of motion. The forces between the atoms are described by a force field, which is a set of empirical potential energy functions. By simulating the molecule in a box of solvent molecules (e.g., water or ethanol), one can study how the solvent affects the conformation and dynamics of (S)-1-methoxyhexane-3-thiol.
These simulations can reveal the nature of intermolecular interactions, such as hydrogen bonding between the thiol group and solvent molecules, and how these interactions influence the conformational preferences of the molecule. This is particularly important for understanding how the molecule behaves in a complex environment, such as in a food matrix or in the gas phase when it is perceived by the nose.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can be used to predict various spectroscopic parameters for (S)-1-methoxyhexane-3-thiol, which can then be compared with experimental data to validate the computational models.
For example, the vibrational frequencies of the molecule can be calculated using DFT. These calculated frequencies correspond to the peaks in an infrared (IR) spectrum. By comparing the calculated and experimental IR spectra, one can confirm the identity and purity of a synthesized sample and gain insights into the molecule's vibrational modes.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted computationally. These parameters are highly sensitive to the electronic environment of the nuclei and the three-dimensional structure of the molecule. Agreement between calculated and experimental NMR data provides strong evidence for the predicted molecular conformation in solution.
Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for (S)-1-Methoxyhexane-3-thiol
| Spectroscopic Parameter | Calculated Value | Experimental Value |
| IR Frequency (S-H stretch) | 2550 cm⁻¹ | 2555 cm⁻¹ |
| ¹H NMR Chemical Shift (H on C3) | 2.8 ppm | 2.7 ppm |
| ¹³C NMR Chemical Shift (C3) | 45 ppm | 44.5 ppm |
Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.
Computational Studies of Reaction Pathways and Transition States
Computational methods are invaluable for investigating the mechanisms of chemical reactions involving (S)-1-methoxyhexane-3-thiol. whiterose.ac.uk For instance, the thiol group is known to undergo oxidation reactions. DFT calculations can be used to model the reaction pathway of the oxidation of the thiol group to a sulfenic acid, sulfinic acid, or sulfonic acid.
By calculating the energies of the reactants, products, and any intermediates and transition states along the reaction coordinate, a detailed energy profile of the reaction can be constructed. The transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur. The structure of the transition state provides crucial information about the mechanism of the reaction.
These studies can help in understanding the stability of (S)-1-methoxyhexane-3-thiol under various conditions and can predict its potential degradation pathways. This knowledge is essential for applications in the food and fragrance industries, where chemical stability is a key factor.
Structure Activity Relationships and Olfactory Perception Research
Investigation of Structure-Odorant Relationships of (S)-1-Methoxyhexane-3-thiol
The chemical structure of (S)-1-Methoxyhexane-3-thiol is the primary determinant of its characteristic aroma. This chiral compound, with its specific three-dimensional arrangement, is a key impact compound found in clary sage (Salvia sclarea) flowers. Its odor is not singular but rather a complex blend of notes. The dominant perception is herbaceous and reminiscent of clary sage, but it is also accompanied by strong sulfurous and alliaceous (onion/garlic-like) undertones. leffingwell.com Furthermore, it can evoke associations with human axillary perspiration. leffingwell.com
Enantioselective Olfactory Receptor Interactions and Discrimination
The chirality of 1-methoxyhexane-3-thiol (B1622193) plays a pivotal role in its olfactory perception, highlighting the remarkable specificity of human olfactory receptors. The two enantiomers, (S)-1-Methoxyhexane-3-thiol and (R)-1-Methoxyhexane-3-thiol, possess distinctly different aromas, a clear indication of enantioselective interactions at the receptor level.
While the (S)-enantiomer is defined by its characteristic clary sage notes, the (R)-enantiomer is perceived as sulfury, herbaceous, and distinctly onion-like, lacking the unique clary sage signal. leffingwell.com This demonstrates that the olfactory receptors responsible for detecting this molecule can differentiate between the two mirror-image forms. This discrimination is based on the three-dimensional shape of the molecule and how it fits into the binding pocket of a specific olfactory receptor, much like a key fits into a lock.
Although the specific human olfactory receptors that bind to 1-methoxyhexane-3-thiol have not been definitively identified in the reviewed literature, the significant difference in odor perception between the enantiomers strongly suggests the involvement of one or more chiral-specific olfactory receptors. This phenomenon is not uncommon; for instance, the enantiomers of carvone (B1668592) are famously perceived as caraway and spearmint. The case of 1-methoxyhexane-3-thiol provides another compelling example of the high degree of stereochemical specificity in the sense of smell.
Comparative Studies with Related Volatile Sulfur Compounds and Their Structural Determinants
The olfactory profile of (S)-1-Methoxyhexane-3-thiol can be further understood by comparing it with related volatile sulfur compounds. The most direct comparison is with its own enantiomer, as discussed above, where the simple change in stereochemistry at a single carbon atom drastically alters the perceived scent.
Furthermore, studies on other sulfur-containing compounds found in nature provide a broader context. For example, 3-methyl-3-sulfanylhexan-1-ol, another thiol associated with human sweat, also exhibits significant odor differences between its enantiomers. Its (S)-enantiomer is described as sweat- and onion-like, while the (R)-enantiomer has a more pleasant fruity and grapefruit-like aroma. This again underscores the importance of stereochemistry in determining the final odor perception of complex thiols. The structural variations, including the position and type of functional groups and the carbon chain length, all contribute to the vast diversity of scents within the family of volatile sulfur compounds.
Sensory Threshold Determination in an Academic Context
The potency of an odorant is quantified by its sensory threshold, the minimum concentration at which it can be detected by the human nose. (S)-1-Methoxyhexane-3-thiol is a remarkably potent odorant, a fact substantiated by its extremely low odor threshold.
In an academic context, the odor threshold of (+)-3S-1-Methoxyhexane-3-thiol has been determined to be 0.04 x 10-3 nanograms per liter of air. leffingwell.com In stark contrast, its enantiomer, (-)-3R-1-Methoxyhexane-3-thiol, has a significantly higher odor threshold of 1.09 x 10-3 nanograms per liter of air, making the (S)-enantiomer approximately 27 times more potent. leffingwell.com
Natural Occurrence and Chemo Enzymatic Origin Studies of 1 Methoxyhexane 3 Thiol
Identification and Distribution in Natural Sources
(S)-1-Methoxyhexane-3-thiol is a potent sulfur-containing volatile organic compound that has been identified as a significant contributor to the characteristic aroma of certain plants. Its presence has been most notably documented in the essential oil of Clary Sage (Salvia sclarea), a plant belonging to the Lamiaceae family.
Detailed analysis of Clary Sage extracts has led to the identification of 1-Methoxyhexane-3-thiol (B1622193) as a powerful odorant, even at trace concentrations. The enantiomeric distribution of this thiol in natural sources has been a subject of interest, with studies indicating a slight prevalence of the (S)-enantiomer in some natural fractions. The identification in Salvia sclarea was confirmed through mass spectrometry analysis and by comparison with a synthetically prepared racemic sample.
While Salvia sclarea is the primary reported natural source of this compound, the investigation into its broader distribution in the plant kingdom and other biological matrices is an ongoing area of research. The table below summarizes the key findings regarding its natural occurrence.
| Natural Source | Family | Compound Identified | Method of Identification |
| Clary Sage (Salvia sclarea) | Lamiaceae | 1-Methoxyhexane-3-thiol | Mass Spectrometry |
This table is interactive. Click on the headers to sort the data.
Elucidation of Enzymatic and Biochemical Pathways for its Formation in Organisms
The precise enzymatic and biochemical pathways leading to the formation of (S)-1-Methoxyhexane-3-thiol in plants such as Salvia sclarea have not yet been fully elucidated in publicly available scientific literature. The biosynthesis of volatile sulfur compounds in plants is a complex process that generally starts from the sulfur-containing amino acid cysteine. nih.govnih.govresearchgate.net Plants utilize intricate enzymatic machinery to synthesize a wide array of sulfur compounds that play roles in defense and as signaling molecules. nih.govresearchgate.net
It is hypothesized that the biosynthesis of (S)-1-Methoxyhexane-3-thiol likely involves a series of enzymatic reactions, potentially including those catalyzed by cytochrome P450 monooxygenases and reductases, which are known to be involved in the formation of other volatile compounds in the Lamiaceae family. nih.govnih.gov However, the specific enzymes responsible for the introduction of the methoxy (B1213986) group at the C1 position and the thiol group with (S)-stereochemistry at the C3 position of a hexane (B92381) backbone have not been definitively identified. Further research, including isotopic labeling studies and the characterization of enzymes from Salvia sclarea, is required to delineate the complete biosynthetic pathway.
Chemo-enzymatic Approaches to Understanding Natural Thiol Production and Stereoselectivity
Chemo-enzymatic synthesis represents a powerful strategy for producing enantiomerically pure compounds and for understanding the stereoselectivity of their natural production. While general chemo-enzymatic methods for the synthesis of chiral thiols exist, specific studies detailing a chemo-enzymatic approach for the production of (S)-1-Methoxyhexane-3-thiol are not extensively documented in the current body of scientific literature.
The development of a chemo-enzymatic route to (S)-1-Methoxyhexane-3-thiol would likely involve the use of stereoselective enzymes, such as lipases or ketone reductases, to create the chiral center at the C3 position with high enantiomeric excess. Such an approach would not only provide a sustainable method for the synthesis of this valuable aroma compound but would also offer insights into the plausible enzymatic mechanisms that lead to the observed stereoselectivity in nature. The stereospecific synthesis of this compound has been achieved through traditional organic synthesis, which has been crucial for confirming the absolute configuration of the natural product. However, the application of enzymatic and biocatalytic methods to achieve this transformation remains a promising area for future investigation.
Future Directions and Emerging Research Avenues for S 1 Methoxyhexane 3 Thiol
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of enantiomerically pure chiral thiols like (S)-1-methoxyhexane-3-thiol presents a significant challenge. Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes.
One promising approach is the use of asymmetric catalysis . The Michael addition of a thiol to an α,β-unsaturated ketone (enone) is a key reaction that can be rendered enantioselective by using a chiral catalyst. nih.gov For instance, a scandium triflate-chiral bipyridine complex has been shown to catalyze the asymmetric Michael addition of thiols to enones in water, offering a green alternative to traditional organic solvents. nih.gov Future work could adapt this methodology to the synthesis of (S)-1-methoxyhexane-3-thiol, potentially starting from 1-methoxyhex-1-en-3-one.
Biocatalysis offers another sustainable pathway. nih.gov Enzymes, such as ene-reductases, have demonstrated the ability to catalyze the enantioselective synthesis of chiral thioethers. nih.govacs.org Research could be directed towards identifying or engineering an enzyme capable of the stereospecific reduction of a suitable precursor to yield (S)-1-methoxyhexane-3-thiol. Furthermore, enzymatic kinetic resolution of a racemic mixture of 1-methoxyhexane-3-thiol (B1622193) is a viable strategy, where an enzyme selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity. nih.gov Lipases, for example, are known to be effective in the kinetic resolution of chiral compounds via transesterification. nih.gov
Additionally, the development of "thiol-free" synthetic methods is gaining traction to avoid the use of volatile and odorous thiols. rsc.org These methods employ thiolating synthons, which are more stable and less odorous precursors to the final thiol.
A summary of potential sustainable synthetic approaches is presented in Table 1.
| Synthetic Approach | Catalyst/Enzyme | Potential Precursor | Key Advantages |
| Asymmetric Michael Addition | Chiral Scandium Complex | 1-Methoxyhex-1-en-3-one | High enantioselectivity, aqueous media |
| Enzymatic Reduction | Ene-reductase | Unsaturated thioether precursor | High stereospecificity, mild conditions |
| Enzymatic Kinetic Resolution | Lipase (B570770) | Racemic 1-methoxyhexane-3-thiol | High enantiomeric excess, green chemistry |
| "Thiol-Free" Synthesis | Nickel Catalyst | N-thiophthalimide surrogate | Avoids odorous thiols, good functional group tolerance |
Exploration of Advanced Characterization Techniques for Enhanced Structural and Stereochemical Insight
The precise determination of the three-dimensional structure and enantiomeric purity of (S)-1-methoxyhexane-3-thiol is crucial for its application, particularly in areas like asymmetric synthesis and pharmaceuticals. Future research will likely employ advanced analytical techniques to gain deeper insights.
Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (CDAs) is a powerful tool for determining the absolute configuration of chiral thiols. acs.orgresearchgate.net By converting the chiral thiol into a pair of diastereomers with a chiral reagent, the differences in the NMR spectra of these diastereomers can be used to elucidate the absolute stereochemistry. hebmu.edu.cnfigshare.comfigshare.com This technique could be systematically applied to (S)-1-methoxyhexane-3-thiol to confirm its absolute configuration and enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) on chiral stationary phases (CSPs) is another essential technique for the separation and analysis of enantiomers. csfarmacie.czphenomenex.comresearchgate.netresearchgate.net The development of new CSPs with improved selectivity for chiral thiols will be a continuing area of research. A reverse-phase HPLC method for the analysis of 1-methoxyhexane-3-thiol has been described, which can be adapted for chiral separations to quantify the enantiomeric excess of the (S)-enantiomer. sielc.com
Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can also provide valuable structural information and may be used in conjunction with chiral separation methods for sensitive and specific analysis.
Investigation of New Applications in Specialized Chemical Synthesis and Materials Science
The unique structural features of (S)-1-methoxyhexane-3-thiol, namely the chiral center and the reactive thiol group, make it an interesting candidate for new applications in specialized chemical synthesis and materials science.
In asymmetric synthesis , chiral thiols can serve as valuable chiral auxiliaries or ligands for metal-catalyzed reactions. mdpi.com The (S)-1-methoxyhexane-3-thiol could be investigated as a ligand in transition metal catalysis to induce enantioselectivity in a variety of chemical transformations. Its potential as a chiral building block in the total synthesis of complex natural products or pharmaceuticals is also an area ripe for exploration. mdpi.comnih.gov
In materials science , the thiol group is particularly useful for surface modification and polymer synthesis. Thiol-ene "click" chemistry is a highly efficient and versatile reaction for creating well-defined polymer architectures and hydrogels. rsc.orgresearchgate.netnih.govresearchgate.netnih.govyoutube.com (S)-1-Methoxyhexane-3-thiol could be used as a monomer in thiol-ene polymerizations to introduce chirality into the polymer backbone, potentially leading to materials with unique optical or recognition properties. Such chiral polymers could find applications in areas like chiral chromatography, sensors, or stereoselective catalysis. The formation of thiol-ene hydrogels also opens up possibilities for biomedical applications, such as controlled drug delivery. nih.gov
Interdisciplinary Research with Biotechnology and Chemoinformatics
The intersection of chemistry with biotechnology and chemoinformatics presents exciting new research avenues for (S)-1-methoxyhexane-3-thiol.
In biotechnology , the enzymatic synthesis of (S)-1-methoxyhexane-3-thiol, as mentioned earlier, is a key area of interdisciplinary research. nih.gov This involves not only the discovery and engineering of suitable enzymes but also the development of efficient whole-cell biocatalytic processes. nih.gov Furthermore, the thiol group allows for the conjugation of (S)-1-methoxyhexane-3-thiol to biomolecules such as peptides and proteins, which could be explored for the development of novel bioconjugates with specific biological activities. nih.gov The biosynthesis of sulfur-containing natural products often involves complex enzymatic pathways, and studying these could provide inspiration for the biotechnological production of chiral thiols. nih.govacs.org
Chemoinformatics and computational modeling can play a significant role in accelerating research on (S)-1-methoxyhexane-3-thiol. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to predict the biological activity or properties of derivatives of (S)-1-methoxyhexane-3-thiol, guiding the synthesis of new compounds with desired characteristics. magtech.com.cnacs.orgnih.govdovepress.comfrontiersin.org Molecular docking studies could be used to investigate the binding of (S)-1-methoxyhexane-3-thiol to enzyme active sites or receptors, aiding in the design of new catalysts or bioactive molecules. dovepress.com Computational tools can also be used to model and predict the performance of chiral stationary phases for the HPLC separation of its enantiomers.
Q & A
Basic Research Questions
Q. How is (S)-1-Methoxyhexane-3-thiol isolated and identified from natural sources like clary sage (Salvia sclarea L.)?
- Methodology : Isolation involves steam distillation or solvent extraction of clary sage flowers or essential oil, followed by gas chromatography-mass spectrometry (GC-MS) for volatile compound profiling. The compound's identity is confirmed by matching retention indices and mass spectra with synthetic standards. Enantiomeric resolution requires chiral GC columns or derivatization with chiral reagents to distinguish (S)- and (R)-enantiomers .
Q. What synthetic routes are used to prepare racemic and enantiopure (S)-1-Methoxyhexane-3-thiol?
- Methodology :
- Racemic synthesis : Thiolation of 3-methoxyhexane precursors via nucleophilic substitution (e.g., using thiourea or Lawesson’s reagent) followed by hydrolysis.
- Enantioselective synthesis : Asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) or chiral auxiliary-mediated synthesis. The absolute configuration of (S)-1 is confirmed by X-ray crystallography of intermediates, such as the thioester (1′S,1S)-2 .
Q. What analytical techniques are critical for characterizing (S)-1-Methoxyhexane-3-thiol's structural and enantiomeric purity?
- Methodology :
- X-ray diffraction : Resolves absolute configuration of crystalline derivatives (e.g., thioesters).
- Chiral chromatography : Separates enantiomers using chiral stationary phases (e.g., cyclodextrin-based columns).
- NMR spectroscopy : Assigns stereochemistry via NOESY or Mosher ester analysis .
Advanced Research Questions
Q. How do enantiomeric ratios [(S)-1/(R)-1] in natural sources impact odor perception and biological activity?
- Methodology : Comparative odor threshold analysis using olfactometry (e.g., GC-Olfactometry) for each enantiomer. The (S)-enantiomer exhibits a detection threshold of 0.04×10⁻³ ng/L air, significantly lower than (R)-1. Enantioselective receptor-binding assays (e.g., using olfactory receptor neurons) can elucidate mechanistic differences .
Q. What are the challenges in synthesizing homologues like 1-methoxyheptane-3-thiol (3) and ensuring regioselectivity?
- Methodology : Adjusting alkyl chain length requires precise control of Grignard or Wittig reactions to avoid β-hydride elimination. Regioselective thiol introduction is achieved via Mitsunobu reactions or radical-based thiol-ene coupling. Purification challenges (e.g., separating homologues) necessitate advanced techniques like preparative HPLC .
Q. How does (S)-1-Methoxyhexane-3-thiol interact with environmental matrices, and what are its degradation pathways?
- Methodology : Stability studies under varying pH, UV exposure, and microbial activity (e.g., soil microcosms). Quantification via LC-MS/MS with deuterated internal standards. Degradation products (e.g., sulfoxides or disulfides) are identified using high-resolution mass spectrometry (HRMS) .
Q. What computational methods predict the olfactory receptor binding affinity of (S)-1-Methoxyhexane-3-thiol?
- Methodology : Molecular docking (e.g., AutoDock Vina) with human olfactory receptor models (e.g., OR1A1). Quantitative structure-activity relationship (QSAR) models parameterize electronic (HOMO/LUMO) and steric (molecular volume) properties. Validation via in vitro receptor activation assays .
Data Contradictions and Resolution
Q. Discrepancies in reported odor thresholds for (S)-1-Methoxyhexane-3-thiol across studies: How to address them?
- Resolution : Standardize olfactometry protocols (e.g., ASTM E679-19) to minimize human panel variability. Cross-validate using static dilution olfactometers and replicate studies. Environmental factors (humidity, temperature) must be controlled .
Q. Conflicting reports on enantiomeric ratios in clary sage vs. Ruta species: What methodological improvements reduce sampling bias?
- Resolution : Use in-situ headspace sampling (SPME fibers) to avoid artifact formation during extraction. Validate enantiomeric ratios via multiple chiral columns (e.g., β-cyclodextrin vs. γ-cyclodextrin phases) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
